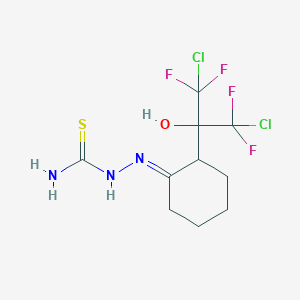
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone, also known as DCT, is a thiosemicarbazone derivative that has been used in scientific research for its potential therapeutic properties. DCT has been shown to exhibit antiviral, antitumor, and antimicrobial activity, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to inhibit the activity of certain enzymes, such as thioredoxin reductase, which play a role in cancer cell survival.
Biochemical and Physiological Effects
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its antiviral and antitumor activity, 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been shown to exhibit antioxidant properties and to modulate the immune response. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to have a protective effect on the liver, suggesting that it may have potential as a therapeutic agent for liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone in laboratory experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying the mechanisms of viral replication and the development of antiviral therapies. However, 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is also known to be cytotoxic at high concentrations, which can limit its usefulness in certain experiments. Additionally, the synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are a number of potential future directions for research on 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone. One area of interest is the development of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone-based antiviral therapies, particularly for the treatment of HIV and influenza. Another potential application of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone involves the reaction of cyclohexanone with thiosemicarbazide, followed by the addition of 1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropane. The resulting compound is then purified through recrystallization to obtain 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone in its pure form.
Aplicaciones Científicas De Investigación
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been extensively studied for its potential therapeutic properties. One of the most promising applications of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is its antiviral activity. In vitro studies have shown that 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is effective against a range of viruses, including HIV, herpes simplex virus, and influenza virus. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
Número CAS |
101564-41-4 |
|---|---|
Fórmula molecular |
C10H13Cl2F4N3OS |
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
[(E)-[2-(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C10H13Cl2F4N3OS/c11-9(13,14)8(20,10(12,15)16)5-3-1-2-4-6(5)18-19-7(17)21/h5,20H,1-4H2,(H3,17,19,21)/b18-6+ |
Clave InChI |
AWCNYHYGKNOLOT-NGYBGAFCSA-N |
SMILES isomérico |
C1CC/C(=N\NC(=S)N)/C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES canónico |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



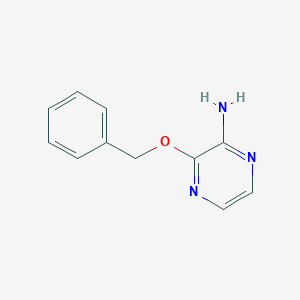
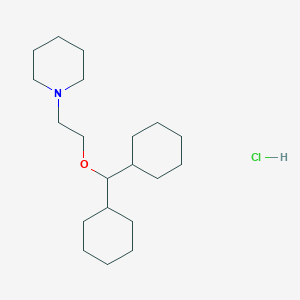

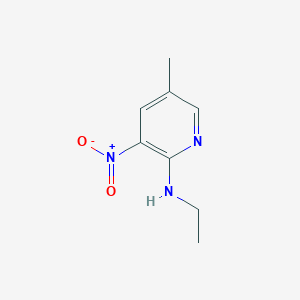
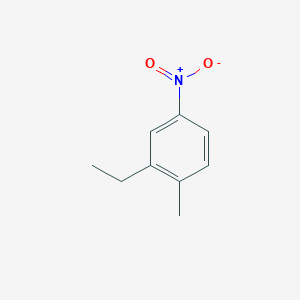
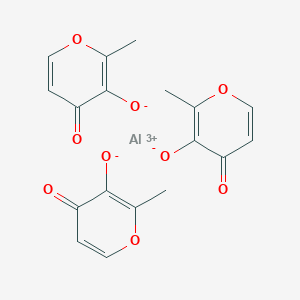
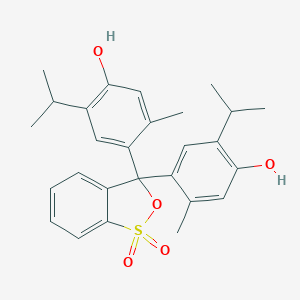
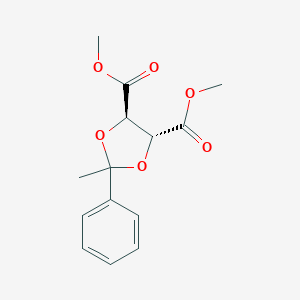
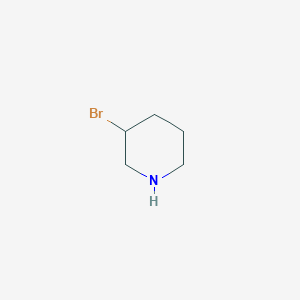
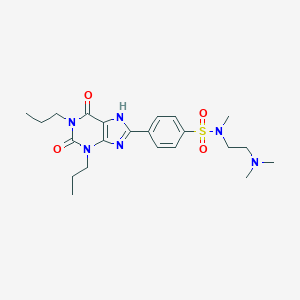
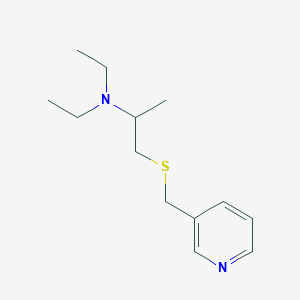

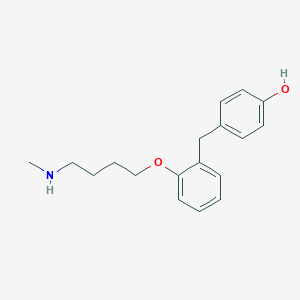
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)